molecular formula C20H24ClN3O2 B10998930 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone

Cat. No.: B10998930
M. Wt: 373.9 g/mol
InChI Key: YGVZKFJNRBUJGD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, linked to a hexahydrocycloheptapyrazole moiety via a methanone bridge. The presence of these functional groups and the overall molecular architecture contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and hydroxyl groups. The hexahydrocycloheptapyrazole moiety is then synthesized separately and coupled with the piperidine derivative using a methanone bridge. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency. The choice of reagents, solvents, and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or Grignard reagents (RMgX).

Major Products:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include dechlorinated phenyl derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Biochemical Studies: Used as a probe to study enzyme-substrate interactions and receptor binding.

Medicine:

    Therapeutics: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.

    Diagnostics: Utilized in the development of diagnostic agents for imaging and detection.

Industry:

    Material Science: Employed in the synthesis of advanced materials with specific properties.

    Agriculture: Explored for its potential use in agrochemicals to enhance crop protection and yield.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For instance, in pharmacological applications, it may interact with neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Uniqueness:

  • The combination of a piperidine ring with a chlorophenyl group and a hexahydrocycloheptapyrazole moiety is unique, providing distinct chemical and biological properties.
  • Its ability to undergo diverse chemical reactions and its potential applications in multiple scientific fields make it a valuable compound for research and development.

Properties

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone

InChI

InChI=1S/C20H24ClN3O2/c21-15-8-6-14(7-9-15)20(26)10-12-24(13-11-20)19(25)18-16-4-2-1-3-5-17(16)22-23-18/h6-9,26H,1-5,10-13H2,(H,22,23)

InChI Key

YGVZKFJNRBUJGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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